molecular formula C8H10N2 B2919453 3-ethynyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1354706-26-5

3-ethynyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2919453
CAS No.: 1354706-26-5
M. Wt: 134.182
InChI Key: KYKPMEIRJWNBLD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century, with its first synthesis marking a significant milestone in the field of heterocyclic compounds. Since its discovery, research into pyrazoles has evolved dramatically, expanding from fundamental synthesis and characterization to the exploration of their wide-ranging applications. mdpi.com The development of novel synthetic methodologies has allowed for the creation of a vast library of pyrazole derivatives, each with unique properties and potential uses. This continuous evolution has solidified the position of pyrazoles as a cornerstone of modern organic and medicinal chemistry. mdpi.com

Structural Features and Electronic Characteristics of the Pyrazole Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of electronic properties to the molecule. The ring is planar and possesses a delocalized π-electron system, which is responsible for its aromatic character. orientjchem.org The two nitrogen atoms within the ring exhibit different electronic behaviors: one is a pyridine-like nitrogen, which is basic, while the other is a pyrrole-like nitrogen, which is less basic due to the involvement of its lone pair of electrons in the aromatic system. orientjchem.org This electronic duality governs the reactivity of the pyrazole ring, making it susceptible to both electrophilic and nucleophilic attack at different positions. Specifically, electrophilic substitution typically occurs at the C4 position, while the C3 and C5 positions are more prone to nucleophilic attack. nih.gov

Interactive Data Table: Key Properties of the Pyrazole Ring
PropertyDescription
Structure Five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Aromaticity Planar ring with a delocalized 6π-electron system. orientjchem.org
Nitrogen Atoms One pyridine-like (basic) and one pyrrole-like (less basic) nitrogen. orientjchem.org
Reactivity Susceptible to electrophilic substitution at C4 and nucleophilic attack at C3 and C5. nih.gov
Tautomerism Unsubstituted and N-unsubstituted pyrazoles can exist in different tautomeric forms. globalresearchonline.net

Broad Academic and Research Interest in Pyrazole Derivatives

The academic and research interest in pyrazole derivatives is vast and multifaceted, driven by their diverse biological and material science applications. In the pharmaceutical realm, the pyrazole scaffold is a common feature in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov The ability to readily modify the pyrazole core allows for the fine-tuning of a compound's pharmacological profile. Beyond medicine, pyrazole derivatives are integral to the development of agrochemicals, including herbicides and insecticides. globalresearchonline.net Furthermore, their unique photophysical properties have led to their use in the creation of dyes, fluorescent probes, and other advanced materials. globalresearchonline.net

Overview of 3-Ethynyl-1-(propan-2-yl)-1H-pyrazole's Position in Contemporary Chemical Research

While extensive research has been conducted on the broader pyrazole class, this compound itself is more specifically positioned as a versatile building block in organic synthesis. The presence of the ethynyl (B1212043) group at the 3-position of the pyrazole ring is of particular significance. This functional group provides a reactive handle for a variety of chemical transformations, most notably "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward linkage of the pyrazole core to other molecular fragments, facilitating the construction of more complex molecules with potential applications in drug discovery and materials science.

The isopropyl group at the 1-position influences the compound's solubility and steric properties. While specific high-profile applications of this compound are not extensively documented in mainstream literature, its value lies in its potential as an intermediate for the synthesis of a diverse range of more elaborate pyrazole-containing structures. Its utility is therefore primarily enabling, providing chemists with a tool to incorporate a substituted pyrazole moiety into larger, more functionalized molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-5-6-10(9-8)7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKPMEIRJWNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, both ¹H and ¹³C NMR provide critical data for confirming the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis for Isopropyl and Ethynyl (B1212043) Protons

The ¹H NMR spectrum of this compound provides distinct signals that are characteristic of its specific proton environments. The isopropyl group attached to the nitrogen atom gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern arises from the coupling between the methine proton and the six methyl protons.

The pyrazole (B372694) ring itself contains two protons, H4 and H5, which typically appear as distinct signals in the aromatic region of the spectrum. The ethynyl proton (-C≡CH) is also readily identifiable, usually appearing as a sharp singlet. The precise chemical shifts are influenced by the electronic effects of the substituents on the pyrazole ring.

Interactive Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isopropyl -CH₃~1.5Doublet~6-7
Ethynyl -CH~3.1SingletN/A
Isopropyl -CH~4.6Septet~6-7
Pyrazole H-4~6.3Doublet~2-3
Pyrazole H-5~7.5Doublet~2-3

Carbon-13 (¹³C) NMR for Pyrazole Ring and Substituent Carbons

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The isopropyl group shows two signals corresponding to the methyl carbons and the methine carbon. The pyrazole ring exhibits three signals for its three carbon atoms (C3, C4, and C5). The substitution pattern influences their chemical shifts significantly. The ethynyl group contributes two signals for its sp-hybridized carbons, with the terminal carbon appearing at a different shift than the one attached to the pyrazole ring.

Interactive Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl -CH₃~22
Isopropyl -CH~52
Ethynyl -C≡CH~75
Ethynyl -C≡CH~80
Pyrazole C-4~110
Pyrazole C-5~130
Pyrazole C-3~140

X-ray Crystallography for Solid-State Structure Elucidation of Pyrazole Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not detailed here, analysis of related pyrazole derivatives reveals common structural motifs.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns under ionization. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular formula, C₈H₁₀N₂.

The fragmentation of N-substituted pyrazoles is often initiated by the cleavage of the substituent at the N1 position. researchgate.net Key fragmentation pathways for this molecule would likely include:

Loss of a methyl group: A primary fragmentation could be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a significant fragment ion at [M-15]⁺.

Loss of the isopropyl group: Cleavage of the entire isopropyl group would result in an ion at [M-43]⁺.

Ring Fragmentation: The pyrazole ring itself can undergo characteristic cleavage. A common fragmentation pathway for pyrazoles involves the scission of the N-N bond, followed by the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). rsc.orgresearchgate.net

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the presence of the isopropyl and ethynyl-pyrazole core structure.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Identity Fragmentation Pathway
134[C₈H₁₀N₂]⁺Molecular Ion (M⁺)
119[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
91[M - C₃H₇]⁺Loss of the isopropyl radical
65[C₄H₃N]⁺Ring fragmentation after loss of substituents and N₂

Theoretical and Computational Investigations of 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, these methods can predict its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

A hypothetical DFT analysis would likely reveal a planar conformation for the pyrazole (B372694) ring, with the ethynyl (B1212043) group lying in the same plane. The stability of this conformation would be supported by the delocalization of π-electrons within the aromatic pyrazole system. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the ethynyl group. The LUMO, conversely, would likely be distributed over the pyrazole ring, with significant contributions from the ethynyl substituent. The presence of the ethynyl group is predicted to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to unsubstituted pyrazole, thereby influencing its reactivity. researchgate.net

Computational ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates susceptibility to electrophilic attack
LUMO Energy Relatively lowIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity

Conformational Analysis and Tautomerism within the Pyrazole System

The pyrazole ring itself is a tautomeric system. For N-unsubstituted pyrazoles, annular tautomerism involving the movement of a proton between the two nitrogen atoms is a key feature. However, in this compound, the presence of the propan-2-yl group on one of the nitrogen atoms (N1) quenches this annular tautomerism.

Conformational analysis would focus on the rotation of the propan-2-yl group relative to the pyrazole ring. Due to the relatively small size of the isopropyl group, the rotational barrier is expected to be low, allowing for free rotation at room temperature. The most stable conformation would likely involve a staggered arrangement to minimize steric hindrance between the methyl groups of the propan-2-yl substituent and the pyrazole ring. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. For instance, the ethynyl group is a versatile functional group that can undergo various reactions, such as cycloadditions and nucleophilic additions. DFT calculations could be used to model the transition states and intermediates of these reactions, providing insights into their feasibility and regioselectivity. The electron density distribution, as determined by DFT, would be critical in predicting the sites of electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to understand the behavior of molecules in a more complex environment, such as in the presence of a biological target.

Ligand-Protein Interaction Profiling

Given the prevalence of pyrazole-containing compounds in medicinal chemistry, it is plausible that this compound could be investigated as a potential ligand for various protein targets. Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with the active site of a protein.

In a hypothetical docking study, the pyrazole ring could act as a scaffold, with the ethynyl and propan-2-yl groups forming specific interactions with amino acid residues in the protein's binding pocket. The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the ethynyl group could participate in π-π stacking or hydrophobic interactions. The propan-2-yl group would likely engage in hydrophobic interactions. These simulations are crucial for the rational design of new therapeutic agents.

Interaction TypePotential Interacting Groups on the LigandPotential Interacting Amino Acid Residues
Hydrogen Bonding Pyrazole nitrogen atomsSerine, Threonine, Asparagine, Glutamine
π-π Stacking Ethynyl group, Pyrazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Propan-2-yl group, Ethynyl groupLeucine, Isoleucine, Valine, Alanine

Conformational Landscape Exploration

The conformational landscape of a molecule is crucial in determining its interaction with biological targets. For this compound, the primary determinants of its three-dimensional structure are the rotational barriers around the single bonds connecting the isopropyl and ethynyl groups to the pyrazole ring.

Theoretical studies on various pyrazole derivatives have shown that the pyrazole ring itself is largely planar. nih.gov The conformational flexibility of this compound will, therefore, be dominated by the orientation of the isopropyl and ethynyl substituents relative to the pyrazole core.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are employed to explore this landscape. By systematically rotating the C-N bond of the isopropyl group and the C-C bond of the ethynyl group, a potential energy surface can be generated. This surface reveals the energetically favorable conformations (local and global minima) and the transition states between them.

It is hypothesized that the most stable conformer would exhibit minimal steric hindrance between the bulky isopropyl group and the pyrazole ring. The two methyl groups of the isopropyl substituent would likely flank the plane of the pyrazole ring. The linear ethynyl group, being less sterically demanding, would have a lower rotational barrier. The relative energies of different conformers are critical for understanding how the molecule might present itself to a protein binding site.

A hypothetical table of relative energies for different conformers of this compound, as would be determined by computational methods, is presented below.

ConformerDihedral Angle (°C-N-C-H)Relative Energy (kcal/mol)
1600.00
21801.25
303.50

Note: This data is illustrative and would require specific computational studies on the molecule for validation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov These models can then be used to screen large databases of compounds to find novel, potentially active molecules. tandfonline.com

In the absence of a known protein target structure, ligand-based pharmacophore models can be developed using a set of known active molecules. nih.govnih.gov For a hypothetical target of this compound, a series of analogues with varying substituents on the pyrazole ring would be synthesized and their biological activity determined.

Computational software would then be used to identify the common chemical features among the most active compounds. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For this compound, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the nitrogen atoms of the pyrazole ring).

A hydrophobic feature (the isopropyl group).

A potential hydrogen bond donor or a region for π-π stacking (the ethynyl group).

The resulting pharmacophore model would be a 3D representation of these features with specific distance constraints. This model serves as a query for virtual screening of compound libraries to identify new molecules that match the pharmacophoric requirements and are therefore predicted to be active. nih.govnih.gov

When the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be generated. frontiersin.org This approach utilizes the known interactions between a ligand and the amino acid residues in the active site of the protein.

If this compound were to be docked into a protein active site, the key interactions would be identified. For instance, the pyrazole nitrogens might form hydrogen bonds with a donor residue, the isopropyl group could fit into a hydrophobic pocket, and the ethynyl group might interact with an aromatic residue through π-π stacking.

These interaction points are then translated into pharmacophoric features. A structure-based pharmacophore model provides a more targeted approach for virtual screening, as it is derived from the specific environment of the protein's binding site.

A hypothetical table summarizing the key interactions for a structure-based pharmacophore model is provided below.

Pharmacophoric FeatureInteracting Residue (Example)Interaction Type
Hydrogen Bond AcceptorASN142Hydrogen Bond
HydrophobicLEU89, VAL67van der Waals
AromaticPHE259π-π Stacking

Note: This data is illustrative and depends on the specific protein target.

Recent advancements in artificial intelligence have led to the integration of deep learning in pharmacophore modeling and virtual screening. semanticscholar.orgcbirt.netrsc.org Deep learning models, particularly neural networks, can be trained on large datasets of known active and inactive compounds to recognize complex patterns that are not easily discernible by traditional methods. mdpi.com

In the context of this compound, a deep learning approach could be used in several ways:

Pharmacophore Refinement: Deep learning algorithms can analyze vast amounts of data to refine existing pharmacophore models, improving their predictive power.

Generative Models: Deep learning can be used to generate novel molecular structures that fit a given pharmacophore, thus exploring new chemical space for potential drug candidates.

Accelerated Screening: By learning the relationship between chemical structure and biological activity, deep learning models can rapidly screen massive virtual libraries, prioritizing compounds for further investigation much faster than traditional docking or pharmacophore screening methods. nih.gov

The use of deep learning holds the promise of significantly accelerating the drug discovery process by making virtual screening more efficient and accurate. cbirt.netrsc.org

Chemical Reactivity and Derivatization of 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality is a key site for molecular elaboration, participating in a variety of addition and cycloaddition reactions.

The most prominent reaction of the terminal ethynyl group is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The process involves the reaction of the terminal alkyne of 3-ethynyl-1-(propan-2-yl)-1H-pyrazole with an organic azide (B81097) in the presence of a copper(I) catalyst.

The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to exclusively yield the 1,4-regioisomer. nih.govnih.gov This reaction is known for its reliability, broad substrate scope, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex pyrazole-triazole hybrid molecules. organic-chemistry.orgbeilstein-journals.org The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.govacs.org This methodology has been widely used to synthesize libraries of novel pyrazole-triazole hybrids for various applications, including medicinal chemistry. beilstein-journals.orgnih.govresearchgate.net

Table 1: Examples of CuAAC Reactions with this compound
Azide ReactantResulting Triazole ProductPotential Application Area
Benzyl Azide1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-ethynyl-1-(propan-2-yl)-1H-pyrazoleScaffold for drug discovery
Azidoacetic Acid2-(4-(1-(Propan-2-yl)-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)acetic acidBioconjugation, linker chemistry
1-Azido-4-nitrobenzene3-Ethynyl-1-(4-nitrophenyl)-4-(1-(propan-2-yl)-1H-pyrazol-3-yl)-1H-1,2,3-triazoleMaterials science, dye synthesis
3-Azido-7-hydroxycoumarin4-((1-(1-Isopropyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-7-hydroxy-2H-chromen-2-oneFluorescent probes, chemical sensors

The carbon-carbon triple bond of the ethynyl group can undergo both electrophilic and nucleophilic addition reactions, although its reactivity is influenced by the attached pyrazole (B372694) ring.

Electrophilic Addition: Similar to other alkynes, the ethynyl group can react with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). The reaction proceeds via an initial attack of the electrophile on the π-system of the alkyne, forming a vinyl cation intermediate, which is then attacked by a nucleophile. The pyrazole ring, being a heteroaromatic system, can influence the regioselectivity of these additions.

Nucleophilic Addition: Terminal alkynes are generally not highly reactive towards nucleophiles unless activated by an adjacent electron-withdrawing group. acs.orglibretexts.org In this compound, the pyrazole ring is not a strong electron-withdrawing group in this context. Therefore, nucleophilic additions, such as the Michael addition, typically require strong nucleophiles or specific activation of the alkyne. nih.govresearchgate.net For softer nucleophiles like thiols or amines, the reaction often requires base or catalyst promotion to proceed efficiently. acs.orgbohrium.com

Modifications and Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo substitution reactions, allowing for further diversification of the molecule.

Due to its aromatic character, the pyrazole ring is susceptible to electrophilic aromatic substitution (EAS). nih.govmsu.edu In 1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. researchgate.netscribd.com The nitrogen atoms at positions 1 and 2 exert an electron-withdrawing inductive effect, deactivating the adjacent C3 and C5 positions towards electrophiles.

For this compound, the C4 and C5 positions are available for substitution. The isopropyl group at N1 is weakly electron-donating, slightly activating the ring, while the ethynyl group at C3 is electron-withdrawing, deactivating the ring. The directing effects favor substitution at the C4 position. Common EAS reactions include nitration, halogenation, and sulfonation. scribd.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
ReactionReagentsTypical ElectrophileExpected Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺3-Ethynyl-1-(propan-2-yl)-4-nitro-1H-pyrazole
BrominationBr₂ / FeBr₃ or NBSBr⁺4-Bromo-3-ethynyl-1-(propan-2-yl)-1H-pyrazole
SulfonationFuming H₂SO₄SO₃This compound-4-sulfonic acid
Vilsmeier-Haack FormylationPOCl₃ / DMF[ClCH=N(CH₃)₂]⁺This compound-4-carbaldehyde nih.gov

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic rings, including pyrazoles. rsc.org Palladium catalysis, in particular, enables the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional methods. nih.gov

For 1,3-disubstituted pyrazoles, direct arylation reactions can be selectively performed at the C4 or C5 positions. acs.org The regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.netresearchgate.net For instance, direct arylation of the C-H bond at the C5 position of N-alkylpyrazoles with aryl halides is a common transformation. nih.gov This methodology provides a direct route to synthesize 4-aryl or 5-aryl-3-ethynyl-1-(propan-2-yl)-1H-pyrazole derivatives, significantly increasing the molecular complexity in a single step.

The substituents on the pyrazole ring play a crucial role in modulating its reactivity.

Isopropyl Group (at N1): The isopropyl group has two main effects.

Electronic Effect: As an alkyl group, it is weakly electron-donating through induction. This effect slightly increases the electron density of the pyrazole ring, making it more susceptible to electrophilic attack compared to an N-unsubstituted pyrazole.

Steric Effect: The isopropyl group is sterically bulky. This bulk can hinder the approach of reagents to the adjacent C5 position, thereby reinforcing the inherent electronic preference for electrophilic substitution and C-H activation at the more accessible C4 position. youtube.com

Ethynyl Group (at C3): The ethynyl group is electron-withdrawing due to the sp-hybridization of its carbon atoms. This effect deactivates the pyrazole ring towards electrophilic aromatic substitution, meaning that harsher conditions may be required for these reactions compared to pyrazoles bearing electron-donating groups at C3.

Annulation and Fusion Reactions to Form Complex Heterocyclic Systems

The activated triple bond in this compound serves as a versatile handle for the construction of fused heterocyclic systems through annulation and fusion reactions. These reactions are critical in medicinal chemistry for the development of novel scaffolds with potential biological activities. The subsequent sections detail specific synthetic routes to pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles originating from this ethynylpyrazole derivative.

Synthesis of Pyrazolo[3,4-b]pyridines and Related Scaffolds

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in drug discovery, can be approached through the strategic functionalization of the ethynyl group of this compound. While direct cyclization reactions are plausible, a common and effective strategy involves the reaction of a pyrazole derivative with a 1,3-bielectrophilic component to construct the fused pyridine (B92270) ring.

One established method for forming the pyrazolo[3,4-b]pyridine core is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov In a hypothetical application to this compound, the ethynyl group could first be transformed into a suitable 1,3-dicarbonyl synthon or an equivalent thereof. For instance, hydration of the alkyne would yield an acetylpyrazole, which could then be subjected to Claisen condensation with a suitable ester to introduce the second carbonyl functionality. This resulting 1,3-dicarbonyl derivative of the pyrazole could then be reacted with a nitrogen source, such as ammonia (B1221849) or a primary amine, to facilitate the pyridine ring closure.

Alternatively, a more direct approach could involve the reaction of this compound with enaminones or other nitrogen-containing binucleophiles. The reaction would likely proceed via a Michael addition of the enamine nitrogen to the activated triple bond, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine scaffold. The regioselectivity of such a reaction would be a critical aspect to consider, governed by the electronic and steric factors of the reactants.

A variety of reaction conditions have been explored for the synthesis of pyrazolo[3,4-b]pyridines from different precursors, often employing catalysts to promote the cyclization. Lewis acids, such as zirconium(IV) chloride, have been shown to be effective in catalyzing the condensation of 5-aminopyrazoles with unsaturated ketones. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions and improving yields.

Reactant 1Reactant 2ProductCatalyst/ConditionsReference
5-Amino-1-phenylpyrazoleα,β-Unsaturated ketones4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesZrCl₄, EtOH/DMF, 95 °C mdpi.com
N-Substituted 5-aminopyrazoles3-(3-Oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dioneFully substituted pyrazolo[3,4-b]pyridinesMicrowave, THF, 150 °C conicet.gov.ar
5-Aminopyrazole1,3-Dicarbonyl compounds1H-Pyrazolo[3,4-b]pyridinesVarious (e.g., acid or base catalysis) nih.gov

Formation of Pyrano[2,3-c]pyrazole Derivatives

The construction of the pyrano[2,3-c]pyrazole skeleton from this compound can be envisioned through several synthetic pathways that leverage the reactivity of the ethynyl group. A prominent strategy for the synthesis of pyrano[2,3-c]pyrazoles involves a one-pot, four-component reaction between an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.gov

To adapt this methodology to the specified starting material, one could consider a reaction pathway where this compound reacts with a suitable binucleophile, such as a 1,3-dicarbonyl compound. The reaction would likely initiate with a Michael-type addition of the enolate of the 1,3-dicarbonyl compound to the electrophilic alkyne. The subsequent intramolecular cyclization of the resulting intermediate, involving the attack of the second nucleophilic center (the other carbonyl oxygen) onto the pyrazole ring or a tautomeric form, would lead to the formation of the pyran ring fused to the pyrazole core.

The choice of the 1,3-dicarbonyl compound and the reaction conditions would be crucial in directing the outcome of the reaction and ensuring the desired regiochemistry of the final pyrano[2,3-c]pyrazole derivative. Base catalysis is typically employed to generate the enolate from the 1,3-dicarbonyl compound, and the reaction can often be promoted by thermal or microwave irradiation.

Another plausible approach involves the initial conversion of the ethynyl group into a more reactive intermediate. For example, the ethynylpyrazole could be transformed into a pyrazole-chalcone derivative. These pyrazole-chalcones can then undergo an oxidative cyclization, known as the Algar-Flynn-Oyamada (AFO) reaction, in the presence of alkaline hydrogen peroxide to yield pyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com

Reactant 1Reactant 2Reactant 3Reactant 4ProductCatalyst/ConditionsReference
Aromatic aldehydeMalononitrileEthyl acetoacetateHydrazine hydrate6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrilesVarious (e.g., base, nanocatalysts) nih.gov
Pyrazole-chalcones---6-Aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-onesNaOH, H₂O₂ mdpi.com

Biological Activity and Mechanism of Action Studies for 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole and Pyrazole Derivatives

Structure-Activity Relationship (SAR) Studies for Pyrazole (B372694) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrazole scaffolds, SAR studies have provided invaluable insights into how different substituents and their positions on the pyrazole ring influence their biological effects. nih.govnih.gov

While specific SAR studies for 3-ethynyl-1-(propan-2-yl)-1H-pyrazole are not extensively detailed in the public domain, the influence of its key substituents—the ethynyl (B1212043) group at position 3 and the isopropyl group at position 1—can be inferred from broader studies on pyrazole derivatives.

The ethynyl group is a small, rigid, and electron-rich functional group. Its presence can introduce specific interactions with biological targets, such as hydrogen bonding or pi-stacking. In various heterocyclic compounds, the introduction of an ethynyl group has been shown to modulate potency and selectivity. For instance, in other molecular contexts, terminal alkynes are known to be important for binding to specific enzymes.

The isopropyl group at the N1 position is a moderately bulky and lipophilic substituent. The size and nature of the N-substituent on the pyrazole ring are critical determinants of biological activity. researchgate.net This group can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its fit within the binding pocket of a target protein.

Table 1: General SAR Insights for Pyrazole Scaffolds
PositionSubstituent TypeGeneral Impact on Biological Activity
C3Small, electron-rich groups (e.g., ethynyl)Can be critical for target binding and potency.
C4Various substituentsModulates electronic properties of the ring. researchgate.net
C5Aryl or alkyl groupsOften influences selectivity and potency. nih.gov
N1Alkyl or aryl groups (e.g., isopropyl)Affects pharmacokinetic properties and receptor fit. researchgate.net

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. researchgate.net The nitrogen atoms in the pyrazole ring can be substituted, typically with alkyl or aryl groups, with N1-substituted pyrazoles often showing greater stability and distinct biological profiles compared to their unsubstituted counterparts. researchgate.net

Research on various pyrazole analogs has demonstrated that:

Substituents at C3 and C5: These positions are often critical for direct interaction with the target protein. Variations at these positions can dramatically alter the biological activity. For example, in a series of pyrazole-based inhibitors, modifications at the C3 and C5 positions with different aryl groups led to significant changes in inhibitory potency against meprin α and β. nih.gov

Molecular Target Identification and Engagement

Identifying the specific molecular targets of a compound is a key step in understanding its mechanism of action. For pyrazole derivatives, a wide range of molecular targets have been identified, reflecting their diverse pharmacological activities. nih.govmdpi.com

Pyrazole derivatives are well-known for their ability to inhibit a variety of enzymes. nih.gov This inhibitory activity is often the basis for their therapeutic effects.

Kinase Inhibition: Many pyrazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. nih.gov For example, certain pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), an important target in cell cycle regulation. researchgate.net

Carbonic Anhydrase Inhibition: Some pyrazole derivatives have been identified as effective inhibitors of human carbonic anhydrase I and II isoforms, with inhibitory constants in the low nanomolar range. tandfonline.com

Topoisomerase Inhibition: A series of pyrazole analogs have been discovered to possess antibacterial activity through the inhibition of type II bacterial topoisomerases. nih.gov

Other Enzymes: Pyrazole-based compounds have also been investigated as inhibitors of other enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibacterial target, and various enzymes like urease and butyrylcholinesterase. mdpi.comresearchgate.net

Table 2: Examples of Enzymes Inhibited by Pyrazole Derivatives
Enzyme TargetTherapeutic AreaReference
Cyclin-Dependent Kinase 2 (CDK2)Oncology researchgate.net
Carbonic Anhydrase I & IIVarious tandfonline.com
Type II TopoisomerasesAntibacterial nih.gov
DapEAntibacterial mdpi.com
UreaseVarious researchgate.net

In addition to enzyme inhibition, pyrazole derivatives can also exert their biological effects by interacting with various receptors.

Nuclear Receptors: Some tetra-substituted pyrazole derivatives have been synthesized and evaluated for their binding affinity to estrogen receptor subtypes ERα and ERβ. nih.gov

Quorum Sensing Receptors: Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govmdpi.com Certain pyrazole derivatives have been shown to possess anti-quorum sensing activity, suggesting they may act as antagonists of QS receptors. nih.govnih.gov For instance, 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP) has been identified as a specific inhibitor of LuxR homologs, which are key regulators in the Vibrio quorum-sensing system. biorxiv.org This interference with bacterial communication presents a novel approach to combating bacterial infections. nih.gov

Mechanistic Insights into Biological Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For pyrazole derivatives, mechanistic studies have revealed a variety of actions at the cellular and molecular levels.

In the context of anticancer activity, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain pyrazole analogs were found to cause cell cycle arrest at the G1 phase and promote apoptosis, with these effects being linked to the inhibition of CDK2. researchgate.net

Furthermore, the antioxidant properties of some pyrazole derivatives have been investigated. nih.gov A study on three newly synthesized pyrazole derivatives demonstrated their ability to inhibit superoxide (B77818) anion production, lipid peroxidation, and NADPH oxidase activity in thrombin-stimulated platelets, indicating a protective effect against oxidative stress. nih.gov

For pyrazole derivatives targeting bacterial quorum sensing, the mechanism involves the disruption of signaling pathways that control the expression of virulence factors and biofilm formation. mdpi.com By acting as antagonists to the receptor proteins of autoinducer molecules, these compounds can effectively disarm pathogenic bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance. nih.govbiorxiv.org

Interactions with Key Molecular Components (e.g., DNA, Proteins)

The biological effects of pyrazole derivatives are frequently rooted in their interactions with essential macromolecules. nih.gov Research has demonstrated that these compounds can engage with a variety of biological targets, including nucleic acids and proteins, thereby modulating cellular functions.

DNA binding represents a significant mechanism for the anticancer activity of some pyrazole derivatives. nih.gov These compounds can interact with DNA, potentially inhibiting tumor cell proliferation. nih.gov For instance, certain novel polysubstituted pyrazole derivatives have shown strong DNA binding affinities, interacting with DNA in a manner comparable to the established anticancer drug doxorubicin. nih.gov Molecular docking studies have further elucidated these interactions, showing that pyrazole scaffolds can establish strong binding affinities within the grooves of DNA. researchgate.net

Beyond DNA, pyrazole derivatives interact with a diverse range of proteins, which is central to their therapeutic potential. nih.govrsc.org These protein targets include enzymes and structural proteins that are critical for cell survival and proliferation. Notable protein targets for anticancer pyrazole derivatives include:

Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK) are key enzymes in signaling pathways that control cell growth and division. nih.govnih.gov Pyrazole derivatives have been designed to act as potent inhibitors of these kinases. nih.govsrrjournals.com

Tubulin: This protein is the building block of microtubules, which are essential for cell division. Some pyrazole-based compounds disrupt microtubule assembly by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.netmdpi.com

Topoisomerases: These enzymes are crucial for managing the topological state of DNA during replication. rsc.org Pyrazole-linked hybrids have been developed as inhibitors of topoisomerase I and II, which are often upregulated in tumor cells. nih.govrsc.org

These interactions are stabilized by electrostatic forces, hydrogen bonding, and ionic interactions, underscoring the potential for designing highly specific and potent agents based on the pyrazole core structure. researchgate.net

Interference with Bacterial Quorum Sensing Pathways

A novel strategy in combating bacterial infections involves disrupting cell-to-cell communication, a process known as quorum sensing (QS). nih.govresearchgate.net Bacteria use QS to coordinate group behaviors, including biofilm formation and the expression of virulence factors, through the release and detection of signaling molecules called autoinducers. nih.govnih.gov

Pyrazole derivatives have emerged as promising anti-quorum sensing agents. nih.gov By interfering with QS mechanisms, these compounds can act as anti-infective agents that inhibit bacterial pathogenesis without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.gov The inhibition of QS can be achieved by disrupting the signaling molecules or by blocking their receptors. nih.gov

The effectiveness of pyrazole derivatives in this regard has been demonstrated against biosensor strains like Chromobacterium pseudoviolaceum, which produces a violet pigment (violacein) under the control of QS. nih.gov Inhibition of this pigment production serves as an indicator of QS disruption. This interference with bacterial communication systems can prevent the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics. nih.gov

Molecular Basis of Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is attributed to their ability to target various essential molecular pathways in bacteria. nih.gov The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria. echemcom.compharmatutor.org

One of the primary molecular targets for pyrazole-based antibacterial agents is DNA gyrase . nih.goveurekaselect.com This enzyme, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics. eurekaselect.com Novel benzo-indole pyrazole derivatives have shown potent inhibition of DNA gyrase, leading to excellent activity against drug-resistant strains of E. coli. mdpi.com Similarly, Schiff bases incorporating a pyrazole moiety have been designed as dual inhibitors of DNA gyrase and Dihydrofolate Reductase (DHFR). nih.gov

Other key mechanisms and targets include:

Topoisomerase IV: In conjunction with DNA gyrase, this enzyme is crucial for chromosome segregation in bacteria. Molecular docking studies suggest that some pyrazole-thiazole hybrids may target both topoisomerase II and IV. nih.gov

N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE): This enzyme is involved in the biosynthesis of lysine, an essential amino acid for bacteria. Pyrazole-based inhibitors have been specifically synthesized to target DapE, presenting a potential new class of antibiotics. mdpi.com

The structural differences between bacterial and mammalian cells, such as the presence of an outer phospholipidic membrane in Gram-negative bacteria, can influence the activity of these compounds. nih.gov Researchers continue to synthesize and test new pyrazole derivatives, such as those combined with imidazothiadiazole or thiazole (B1198619) moieties, to discover compounds with high selective inhibitory activity against multidrug-resistant strains. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative Class Target Organism(s) Mechanism/Target Reported Activity (MIC/IC50) Reference(s)
Benzo-indole pyrazole derivative E. coli (drug-resistant strains) DNA Gyrase IC50 = 1.0 - 17.0 µM mdpi.com
Pyrazole-thiazole hybrid Methicillin-resistant S. aureus (MRSA) Topoisomerase II/IV (putative) MIC = 4 µg/mL nih.govmdpi.com
Imidazothiadiazole-pyrazole derivative Multi-drug resistant bacteria Not specified MIC = 0.25 µg/mL nih.gov

Investigating Anticancer Mechanisms at the Cellular and Molecular Level

Pyrazole derivatives exhibit anticancer properties through a multitude of mechanisms that disrupt the growth and survival of tumor cells. nih.govnih.gov Their ability to interact with various targets involved in cancer progression makes them a versatile scaffold for developing potent and selective anticancer agents. nih.govtandfonline.com

A primary mechanism involves the inhibition of protein kinases , which are often dysregulated in cancer. nih.gov Pyrazole compounds have been successfully designed as inhibitors of:

EGFR and VEGFR-2: These receptor tyrosine kinases are crucial for tumor angiogenesis and cell proliferation. Dual inhibitors targeting both have shown superior anticancer properties. nih.gov

CDKs: Cyclin-dependent kinases control the cell cycle. Inhibitors of CDK2, for instance, can halt the proliferation of cancer cells. nih.gov

Other Kinases: Targets also include PI3 kinase, Aurora kinases, and BTK, all of which are involved in cancer cell signaling pathways. nih.govtandfonline.com

Another significant anticancer mechanism is the induction of apoptosis , or programmed cell death. nih.gov Pyrazole derivatives can trigger apoptosis through various pathways. For example, by disrupting microtubule assembly, they can cause cell cycle arrest, which ultimately leads to apoptosis. researchgate.net

Furthermore, some pyrazole derivatives act as DNA binding agents . nih.govtandfonline.com They can intercalate with DNA or bind to its grooves, interfering with DNA replication and transcription, which is particularly detrimental to rapidly dividing cancer cells. nih.gov Certain arene ruthenium complexes containing pyrazole have demonstrated this ability. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives against Various Cell Lines

Derivative Class Cancer Cell Line Target/Mechanism Reported Activity (IC50) Reference(s)
Pyrazole carbaldehyde derivative MCF-7 (Breast) PI3 Kinase Inhibitor 0.25 µM nih.gov
5-Alkylated selanyl-1H-pyrazole HepG2 (Liver) EGFR and VEGFR-2 Inhibitor 13.85 µM nih.gov
Indole-pyrazole hybrid HCT116, MCF7, HepG2, A549 CDK2 Inhibitor < 23.7 µM nih.gov
Ferrocene-pyrazole hybrid HCT-116 (Colon) Not specified 3.12 µM rsc.org

Rational Design of Novel Pyrazole-Based Biological Probes and Ligands

The structural versatility and broad biological activity of the pyrazole nucleus make it an excellent scaffold for the rational design of novel biological probes and selective ligands. nih.govtandfonline.com Medicinal chemists employ various strategies, including ligand-based design, structure-based design, and molecular hybridization, to develop new pyrazole derivatives with improved potency and target specificity. mdpi.comnih.govnih.gov

Ligand-based design approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are used when the three-dimensional structure of the target is unknown. nih.gov By analyzing a set of known active pyrazole compounds, researchers can identify the key chemical features (pharmacophores) essential for biological activity and use this model to design new, more potent molecules. nih.gov This approach has been successfully used to design selective COX-2 inhibitors. nih.gov

Structure-based design relies on the known 3D structure of the target protein. Molecular docking studies are performed to predict how newly designed pyrazole ligands will bind to the active site of a target, such as a kinase or an enzyme. mdpi.com This allows for the optimization of interactions to enhance binding affinity and selectivity. This method has been instrumental in developing pyrazole-based inhibitors for targets like tubulin, EGFR, and HER2. mdpi.comnih.gov

Molecular hybridization is a strategy that combines the pyrazole scaffold with other known pharmacologically active moieties into a single molecule. nih.gov The goal is to create hybrid compounds that may exhibit synergistic effects, target multiple pathways simultaneously, or have an improved pharmacological profile. nih.gov Examples include the hybridization of pyrazole with thiazole to create dual EGFR/HER2 inhibitors for breast cancer or with chalcones to develop potent tubulin polymerization inhibitors. mdpi.comnih.gov These rational design strategies are crucial for discovering novel lead structures and developing targeted therapeutic agents and biological probes from the pyrazole chemical class. nih.gov

Advanced Applications of 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole and Pyrazole Derivatives

Applications in Agrochemical Development

The structural versatility of the pyrazole (B372694) ring is a cornerstone in the development of modern agrochemicals, including a range of fungicides, herbicides, and insecticides. royal-chem.comorientjchem.orgnih.gov The ability to modify substituents on the pyrazole ring allows for the fine-tuning of biological activity and selectivity, making it a high-value scaffold in the creation of new crop protection products. researchgate.net

Pyrazole derivatives are integral to many commercial fungicides, where the pyrazole ring acts as a potent pharmacophore. nih.gov Research has demonstrated that incorporating different moieties known for fungicidal properties into a pyrazole backbone can significantly enhance efficacy. nih.gov For instance, certain novel pyrazole amides have shown excellent in vitro fungicidal activity against pathogens like Alternaria solani, with some compounds exhibiting complete protection for tomatoes at concentrations as low as 10 mg/L. researchgate.net Similarly, pyrazole derivatives containing a p-trifluoromethyl-phenyl group have demonstrated high efficacy against a broad spectrum of fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov

In the realm of herbicides, pyrazole-based compounds have been developed to target essential plant enzymes. A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism. acs.org Novel pyrazole derivatives containing a benzoyl scaffold have been synthesized and shown to be potent HPPD inhibitors. acs.org Some of these compounds exhibit excellent post-emergence herbicidal activity and, crucially, display higher crop safety for staples like maize, cotton, and wheat compared to existing commercial herbicides. acs.org

The insecticidal properties of pyrazole derivatives are also well-documented, with several commercial pesticides built around this core structure. nih.gov

Table 1: Herbicidal and Fungicidal Activity of Selected Pyrazole Derivatives
Compound ClassTargetKey FindingReference
Pyrazole derivatives with benzoyl scaffold4-Hydroxyphenylpyruvate dioxygenase (HPPD)Excellent post-emergence herbicidal activity with high crop safety in maize, cotton, and wheat. acs.org
Pyrazole-4-carboxamides (e.g., compound 8j)Alternaria solaniEC50 value of 3.06 µg/mL and complete in vivo protective activity on tomato at 10 mg/L. researchgate.net
Pyrazole derivative with p-trifluoromethyl-phenyl moiety (compound 26)Various fungi (e.g., Botrytis cinerea, Rhizoctonia solani)EC50 values as low as 2.432 µg/mL and 2.182 µg/mL, respectively. nih.gov

Functional Materials Science Applications

The unique photophysical properties and synthetic adaptability of pyrazole derivatives make them valuable components in the field of functional materials science. royal-chem.com Their applications span from highly sensitive fluorescent probes for biological imaging to core components in advanced photoactive devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. royal-chem.combenthamdirect.commdpi.com

Fluorescent Dyes and Imaging Agents

While the basic pyrazole ring itself is not fluorescent, appropriate substitutions transform it into a powerful fluorophore with applications in biological and environmental sensing. nih.govrsc.org These derivatives are noted for their high quantum yields, photostability, and synthetic versatility, making them ideal for creating probes for bioimaging. nih.gov

Pyrazole-based chemosensors have been designed for the highly selective and sensitive detection of various metal ions. rsc.org For example, a trialkylpyrazole derivative has been shown to detect Al³⁺ with a limit of detection (LOD) as low as 4.29 nM. rsc.org Another probe demonstrated remarkable performance in detecting chromium (III) with a detection limit of 37 x 10⁻¹² M. benthamdirect.com These sensors often work by binding to the target ion, which triggers a change in their fluorescent properties, allowing for quantification. rsc.org

In biological imaging, the good membrane permeability and biocompatibility of pyrazole derivatives are significant advantages. nih.gov They have been successfully used for:

General cell staining and labeling of subcellular structures. benthamdirect.comnih.gov

Detecting specific ions and small molecules, such as glutathione, within living cells. benthamdirect.comnih.gov

Identifying and labeling unhealthy cells, like HeLa cells. benthamdirect.com

Sensing cyclooxygenase-2 (COX-2) in tumor cells using a celecoxib-based pyrazole probe. nih.gov

Table 2: Performance of Pyrazole-Based Fluorescent Probes
Probe TypeTarget AnalyteLimit of Detection (LOD)ApplicationReference
Trialkylpyrazole derivativeAluminum (Al³⁺)4.29 nMIntracellular sensing in HepG2 cells rsc.org
Coumarin–pyrazole derivativeChromium (Cr³⁺)37 pMCation detection benthamdirect.com
(Pyrazolin-3-yl) phenyl acrylateGlutathioneNot specifiedSensing in biological samples nih.gov
Celecoxib-based cyanine (B1664457) probeCyclooxygenase-2 (COX-2)Not specifiedTumor cell sensing nih.gov

Photoactive Materials Development

The electron-rich nature of the pyrazole unit makes it a valuable component in donor-acceptor functional molecules used in optoelectronics. researchgate.net Pyrazole derivatives have been successfully integrated into materials for photovoltaics (solar cells) and electroluminescent applications (OLEDs). mdpi.comdntb.gov.ua

In the development of OLEDs, pyrazoline derivatives are particularly noted for their blue-emitting properties and high hole-transport efficiency. researchgate.net In one study, new 6-CF₃-1H-pyrazolo[3,4-b]quinolines were synthesized and tested as emitters in OLED devices. These materials produced a deep bluish-green emission, with one derivative achieving a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.com The strategic placement of phenyl groups on the pyrazole core was found to modulate the emission properties and energy levels of the material. mdpi.com

For photovoltaic applications, the same pyrazoloquinoline derivatives were used to fabricate bulk heterojunction solar cells. While the power efficiency was modest, the study demonstrated the potential of pyrazole-based compounds in solar energy conversion. mdpi.com Other research has explored pyrazole derivatives as both donor and acceptor materials in organic solar cells, with theoretical studies suggesting their proficiency for use in photovoltaic devices. researchgate.netdntb.gov.ua

Table 3: Optoelectronic Performance of Pyrazole Derivatives
ApplicationPyrazole DerivativeKey Performance MetricReference
OLED1,3-diphenyl-6-CF₃-1H-pyrazolo[3,4-b]quinolineMaximum brightness of ~1436.0 cd/m² mdpi.com
OLED1,3-diphenyl-6-CF₃-1H-pyrazolo[3,4-b]quinolineCurrent efficiency up to 1.26 cd/A mdpi.com
Photovoltaic Cell1,3-diphenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline + PDTPower efficiency of ~0.38% mdpi.com

Role as Ligands in Catalysis

N-unsubstituted, or "protic," pyrazoles are highly versatile ligands in homogeneous catalysis due to their proton-responsive nature. semanticscholar.orgnih.gov The NH group within the pyrazole ring can participate in metal-ligand cooperation, acting as a proton donor or engaging in hydrogen bonding, which can significantly influence the catalytic activity of the metal center. nih.gov

The use of pyrazoles as ligands has been shown to dramatically enhance catalytic activity in various reactions. For example, using a pyrazole ligand with titanium iso-propoxide (TiOⁱPr₄) for the ring-opening polymerization of L-lactide improved the catalytic activity by up to 17-fold compared to using the titanium catalyst alone. rsc.orgrsc.org The pyrazole ligand is believed to bring two titanium atoms close together, enabling a cooperative activation mechanism that accelerates the polymerization process. rsc.orgrsc.org

Pincer-type ligands, which bind to a metal center in a tridentate manner, are a significant area of research. mdpi.com Pyrazole moieties are frequently incorporated into these rigid frameworks, such as in 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov These protic pincer complexes have been applied to a range of catalytic transformations, including:

Transfer Hydrogenation: Ruthenium(II) complexes with pincer-type pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones, achieving turnover frequencies (TOFs) up to 720,000 h⁻¹. This high activity is attributed to the convertible N-H group on the pyrazole arm.

α-Alkylation: Novel NNN pincer manganese complexes based on a pyrazole skeleton have shown efficient catalytic activity for the α-alkylation of ketones with alcohols. mdpi.com

Oxidation Reactions: Copper(II) complexes generated in situ with tripodal pyrazole-based ligands effectively catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. arabjchem.org

The ability to deprotonate the pyrazole NH group allows for tuning of the electronic properties of the metal center, making these ligands highly adaptable for designing specialized catalysts. nih.govresearchgate.net

Future Perspectives and Research Challenges for 3 Ethynyl 1 Propan 2 Yl 1h Pyrazole

Development of Highly Efficient and Selective Synthetic Pathways

A primary challenge in the exploration of novel pyrazole (B372694) derivatives lies in the development of synthetic routes that are not only high-yielding but also highly regioselective. For 3-ethynyl-1-(propan-2-yl)-1H-pyrazole, achieving the precise placement of the ethynyl (B1212043) and isopropyl groups on the pyrazole ring is paramount.

Future research will likely focus on the following areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: Catalytic methods, particularly those employing palladium, copper, or silver, are instrumental in forming the C-C and C-N bonds necessary for constructing the substituted pyrazole core. mdpi.comnih.gov Future efforts may focus on developing novel catalytic systems that allow for the direct and selective introduction of the ethynyl group onto a pre-formed 1-isopropylpyrazole (B96740) ring, or vice versa.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov Applying flow chemistry to the synthesis of this compound could lead to a more efficient, reproducible, and scalable production method. nih.gov

Regioselective Cycloaddition Reactions: The [3+2] cycloaddition reaction is a fundamental method for synthesizing the pyrazole ring. mdpi.comresearchgate.net A key challenge is controlling the regioselectivity to ensure the desired 1,3-substitution pattern. Research into novel directing groups and catalysts that can steer the cycloaddition to favor the formation of the desired regioisomer will be crucial. rsc.orgnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh efficiency, reduced waste, operational simplicity. researchgate.netmdpi.comDesign of novel MCRs using readily available precursors.
Metal-Catalyzed ReactionsHigh yields, good regioselectivity. mdpi.comnih.govDevelopment of more active and selective catalysts.
Flow ChemistryEnhanced safety, scalability, and reproducibility. nih.govOptimization of reaction conditions in a continuous flow setup.
Regioselective CycloadditionPrecise control over isomer formation. rsc.orgnih.govDiscovery of new catalysts and directing groups.

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a cost-effective and efficient means to design and optimize novel molecules. eurasianjournals.com For this compound, computational methods can provide valuable insights into its properties and guide the design of new derivatives with enhanced activity.

Future directions in this area include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This information is vital for understanding its chemical behavior and predicting its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the discovery of potent drug candidates.

Molecular Docking and Dynamics Simulations: These techniques allow for the visualization and analysis of how this compound and its analogues might bind to the active site of a biological target. eurasianjournals.comnih.gov This can provide crucial information for optimizing the molecule's structure to improve its binding affinity and selectivity.

Machine Learning and Artificial Intelligence (AI): The integration of machine learning and AI can further enhance the power of computational design. eurasianjournals.com These technologies can be used to analyze large datasets of chemical structures and biological activities to identify novel patterns and design new molecules with desired properties.

Computational MethodApplication for this compoundExpected Outcome
Density Functional Theory (DFT)Calculation of electronic structure and reactivity. researchgate.netresearchgate.netUnderstanding of molecular properties and reaction mechanisms.
QSARPredicting biological activity based on chemical structure. nih.govRapid screening of virtual libraries and lead identification.
Molecular DockingSimulating binding to biological targets. nih.govIdentification of key interactions for structure-based design.
Molecular DynamicsSimulating the dynamic behavior of the molecule-target complex. eurasianjournals.comAssessment of binding stability and conformational changes.

Discovery of Novel Biological Targets and Therapeutic Modalities

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Derivatives have shown a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov A significant future perspective for this compound is the exploration of its potential biological targets and therapeutic applications.

Key research challenges and opportunities include:

High-Throughput Screening: Screening the compound against large panels of cancer cell lines and microbial strains can help identify its potential as an anticancer or anti-infective agent. nih.govmdpi.com Several studies have demonstrated the potent cytotoxicity of novel pyrazole derivatives against various cancer cell lines. nih.govresearchgate.net

Target Identification and Validation: Once a biological activity is identified, the next challenge is to determine the specific molecular target. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. The ethynyl group can be utilized as a handle for creating probes to aid in target identification.

Exploration of New Therapeutic Areas: Beyond cancer and infectious diseases, pyrazole derivatives have shown promise in treating a range of other conditions, including neurodegenerative diseases and metabolic disorders. turkjps.orgnih.gov Investigating the activity of this compound in models of these diseases could open up new therapeutic avenues.

Development of Covalent Inhibitors: The reactive ethynyl group could potentially be exploited to design covalent inhibitors that form a permanent bond with their biological target. This can lead to increased potency and duration of action.

Potential Therapeutic AreaRationale Based on Pyrazole DerivativesResearch Approach
OncologyKnown inhibitors of kinases, tubulin, and DNA. nih.govCytotoxicity screening against cancer cell lines. mdpi.comresearchgate.net
Infectious DiseasesDocumented antibacterial and antifungal activity. mdpi.comMinimum Inhibitory Concentration (MIC) assays.
Neurodegenerative DiseasesPotential for neuroprotective effects. turkjps.orgnih.govEvaluation in cellular models of neurotoxicity. nih.gov
Anti-inflammatoryInhibition of enzymes like COX-2. nih.govIn vitro and in vivo models of inflammation.

Addressing Scalability and Sustainability in Production and Application

For any promising compound to move from the laboratory to clinical or industrial application, its synthesis must be scalable and sustainable. This presents a significant challenge for complex heterocyclic molecules.

Future research in this domain will need to address:

Process Optimization and Scale-Up: Translating a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. The use of flow chemistry can be particularly advantageous for scalability. nih.gov

Green Chemistry Principles: There is a growing emphasis on developing chemical processes that are environmentally benign. researchgate.net This includes the use of greener solvents (like water or ethanol), minimizing waste, and using catalysts instead of stoichiometric reagents. researchgate.netmdpi.com Future synthetic routes for this compound should be designed with these principles in mind.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Multicomponent reactions are often characterized by high atom economy. mdpi.com

Lifecycle Assessment: A comprehensive lifecycle assessment of the production process can help to identify and mitigate its environmental impact, from the sourcing of raw materials to the disposal of waste.

Q & A

Q. What mechanistic insights explain the tubulin polymerization inhibition by pyrazole derivatives?

  • Methodological Answer : Perform molecular docking studies using tubulin’s colchicine-binding site (PDB ID: 1SA0) to identify key interactions (e.g., hydrogen bonding with β-tubulin residues). Validate with competitive binding assays using fluorescent colchicine analogs .

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